Phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester
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Overview
Description
Phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group
Preparation Methods
The synthesis of phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester can be achieved through several methods. One common approach is the Michaelis–Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate ester . Another method is the catalytic cross-coupling reaction, which uses a palladium catalyst to couple an aryl halide with a phosphonate ester . Additionally, the Mannich-type condensation reaction can be employed, where a phosphonate ester reacts with an aldehyde and an amine to form the desired compound .
Chemical Reactions Analysis
Phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromotrimethylsilane, which is used for the dealkylation of dialkyl phosphonates under acidic conditions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield phosphonic acid derivatives, while substitution reactions can produce various substituted phosphonates .
Scientific Research Applications
Phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex organophosphorus compounds . In medicine, it can be used for bone targeting and medical imaging . In industry, it is employed in the design of supramolecular or hybrid materials and for the functionalization of surfaces .
Mechanism of Action
The mechanism of action of phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester involves its interaction with specific molecular targets and pathways. The phosphonic acid functional group can form strong coordination bonds with metal ions, which can influence various biochemical processes . Additionally, the compound’s ability to form hydrogen bonds and participate in supramolecular interactions contributes to its biological activity .
Comparison with Similar Compounds
Phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester can be compared with other similar compounds such as phosphonic acid, [1-(4-methylphenyl)ethenyl]-, dimethyl ester and phosphonic acid, [1-(1-cyclohexen-1-yl)ethenyl]-, dimethyl ester . These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and applications. The unique benzoyloxy group in this compound provides distinct reactivity and potential for specific applications .
Properties
CAS No. |
241496-28-6 |
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Molecular Formula |
C11H13O5P |
Molecular Weight |
256.19 g/mol |
IUPAC Name |
1-dimethoxyphosphorylethenyl benzoate |
InChI |
InChI=1S/C11H13O5P/c1-9(17(13,14-2)15-3)16-11(12)10-7-5-4-6-8-10/h4-8H,1H2,2-3H3 |
InChI Key |
KCNMPGCTLKAGAQ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(=C)OC(=O)C1=CC=CC=C1)OC |
Origin of Product |
United States |
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